molecular formula C20H16N2O2 B8272843 (Phenylindolyl)maleimide deriv. 64

(Phenylindolyl)maleimide deriv. 64

Cat. No. B8272843
M. Wt: 316.4 g/mol
InChI Key: LHGRZBUIYQSMLQ-UHFFFAOYSA-N
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Patent
US05057614

Procedure details

0.30 g of 3-(1-methyl-3-indolyl)-4-(3-methylphenyl) furan-2,5-dione was treated with 8 ml of DMF and 60 ml of 33% aqueous ammonia and heated at 150° C. for 5 hours and then allowed to cool. The formed precipitate was filtered off, washed with water and dried to give 162 mg of 3-(1-methyl-3-indolyl)-4-(3-methylphenyl)-1H-pyrrole-2,5-dione, m.p. 243° C.
Name
3-(1-methyl-3-indolyl)-4-(3-methylphenyl) furan-2,5-dione
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]2[C:12](=[O:24])[O:13][C:14](=O)[C:15]=2[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=2)=[CH:3]1.[NH3:25]>CN(C=O)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]2[C:12](=[O:24])[NH:25][C:14](=[O:13])[C:15]=2[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=2)=[CH:3]1

Inputs

Step One
Name
3-(1-methyl-3-indolyl)-4-(3-methylphenyl) furan-2,5-dione
Quantity
0.3 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C=1C(OC(C1C1=CC(=CC=C1)C)=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
N
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C=1C(NC(C1C1=CC(=CC=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.